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Compound Name: 5-(4-Chlorophenyl)thiazol-2-amine

Cat. No.: B1353873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of 2-aminothiazole-based

compounds, using the well-characterized multi-kinase inhibitor Dasatinib as a representative

example. While specific experimental data for 5-(4-Chlorophenyl)thiazol-2-amine is not

readily available in the public domain, the analysis of Dasatinib, which shares the 2-

aminothiazole core structure, offers valuable insights into the potential selectivity profile and off-

target effects of this class of compounds.[1][2]

The information presented herein is intended to serve as a reference for researchers engaged

in the discovery and development of kinase inhibitors, highlighting the importance of

comprehensive selectivity profiling in assessing therapeutic potential and predicting potential

adverse effects.

Data Presentation: Kinase Selectivity Profile of
Dasatinib
The following table summarizes the inhibitory activity of Dasatinib against a panel of selected

kinases, demonstrating its polypharmacological nature. The data is presented as the

percentage of remaining kinase activity at a 500 nM concentration of the inhibitor. Lower

percentages indicate stronger inhibition. This data is illustrative and compiled from publicly

available kinome screening data.[3]
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Kinase Target Kinase Family
% Activity Remaining @
500 nM

Primary Targets

ABL1 Tyrosine Kinase < 1

SRC Tyrosine Kinase < 1

LCK Tyrosine Kinase < 1

YES1 Tyrosine Kinase < 1

FYN Tyrosine Kinase < 1

TAM Family Kinases

TYRO3 Tyrosine Kinase < 10

AXL Tyrosine Kinase < 10

MER Tyrosine Kinase < 10

Other Significant Off-Targets

FLT1 Tyrosine Kinase < 35

RET Tyrosine Kinase < 35

TIE2 (TEK) Tyrosine Kinase < 35

EGFR Tyrosine Kinase > 50

EphA4 Tyrosine Kinase > 50

Pim-1 Serine/Threonine Kinase > 50

CK2α Serine/Threonine Kinase > 50

Experimental Protocols
A detailed methodology for determining the kinase selectivity profile is crucial for the

reproducibility and interpretation of the results. Below is a representative protocol for an in vitro

kinase assay.
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In Vitro Kinase Selectivity Profiling Assay

Objective: To determine the inhibitory activity of a test compound against a panel of purified

protein kinases.

Materials:

Test compound (e.g., 5-(4-Chlorophenyl)thiazol-2-amine, Dasatinib) dissolved in DMSO.

Purified recombinant kinases.

Kinase-specific substrates (peptides or proteins).

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35).

[γ-³³P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

ATP solution.

96-well or 384-well assay plates.

Phosphocellulose filter mats or other separation media.

Scintillation counter or luminometer.

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical

starting concentration for a broad-spectrum scan is 10 µM.

Reaction Mixture Preparation: In each well of the assay plate, prepare a reaction mixture

containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the

reaction wells.
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Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a

radiometric assay) to each well. The final ATP concentration should be at or near the Km for

each specific kinase.

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified

period (e.g., 60 minutes).

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for

radiometric assays) or by proceeding directly to the detection step for non-radioactive

assays.

Separation and Detection:

Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter mats. Wash the

mats extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated

radioactivity using a scintillation counter.

Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to

measure the amount of ADP produced, which is proportional to kinase activity. This

typically involves a two-step process of terminating the kinase reaction and depleting

remaining ATP, followed by the conversion of ADP to ATP and a subsequent

luciferase/luciferin reaction to generate a luminescent signal.

Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the

test compound relative to the vehicle control. For dose-response experiments, determine the

IC₅₀ value for each inhibited kinase.

Mandatory Visualizations
Signaling Pathway

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are significant targets of many 2-

aminothiazole-based inhibitors.[4] Dysregulation of these kinases is implicated in various

cancers, promoting cell survival, proliferation, and resistance to therapy.[5][6][7] The diagram

below illustrates a simplified AXL signaling pathway.
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Caption: Simplified AXL signaling pathway.

Experimental Workflow
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The following diagram outlines the general workflow for performing an in vitro kinase selectivity

profiling experiment.
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Caption: Experimental workflow for kinase selectivity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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